molecular formula C12H14N4O3S B2955689 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797890-58-4

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2955689
CAS No.: 1797890-58-4
M. Wt: 294.33
InChI Key: CJQOFBYOLPYEES-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H14N4O3S and its molecular weight is 294.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimycobacterial Activity

Research indicates that substituted isosteres of pyridine and pyrazine, sharing structural similarities with N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, exhibit antimycobacterial activity. These compounds are synthesized and tested against Mycobacterium tuberculosis, with the aim of improving cellular permeability and activity through biotransformation after penetrating the mycobacterial cell wall (Gezginci, Martin, & Franzblau, 1998).

Synthesis Techniques

The compound falls within a class of chemicals involved in innovative synthesis techniques aimed at producing 1,2,4-thiadiazoles. For instance, 3,5-disubstituted 1,2,4-thiadiazoles were prepared via oxidative dimerization of thioamides, highlighting a methodological advancement in the synthesis of thiadiazole derivatives, which could include compounds structurally related to the target compound (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).

Antitumor and Antiviral Activities

Compounds structurally similar to this compound have been explored for their antitumor and antiviral activities. Specifically, certain derivatives have shown inhibitory activity against HIV integrase, demonstrating the potential for antiviral applications. This suggests the broader applicability of such compounds in developing treatments for viral infections and cancer (Boros, Johns, Garvey, Koble, & Miller, 2006).

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-8-11(20-15-14-8)12(19)13-6-9(17)7-16-5-3-2-4-10(16)18/h2-5,9,17H,6-7H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQOFBYOLPYEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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